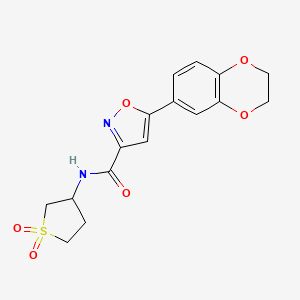![molecular formula C21H28N2O2S B11350864 2-(3,4-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11350864.png)
2-(3,4-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves several steps:
Formation of the Phenoxy Intermediate: The starting material, 3,4-dimethylphenol, is reacted with an appropriate halogenated acetic acid derivative (e.g., chloroacetic acid) under basic conditions to form 2-(3,4-dimethylphenoxy)acetic acid.
Amidation Reaction: The phenoxyacetic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂). The acyl chloride is subsequently reacted with 2-(piperidin-1-yl)-2-(thiophen-2-yl)ethylamine to form the final amide product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the amide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the dimethylphenoxy moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Oxidized thiophene derivatives
Reduction: Corresponding amines
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 2-(3,4-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the biological context. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide
- 2-(3,4-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(furan-2-yl)ethyl]acetamide
Uniqueness
Compared to similar compounds, 2-(3,4-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring, in particular, may offer unique interactions with biological targets compared to other heterocyclic analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H28N2O2S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C21H28N2O2S/c1-16-8-9-18(13-17(16)2)25-15-21(24)22-14-19(20-7-6-12-26-20)23-10-4-3-5-11-23/h6-9,12-13,19H,3-5,10-11,14-15H2,1-2H3,(H,22,24) |
InChI Key |
ARXCUYVAEZHGGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B11350787.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11350791.png)

![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11350806.png)
![5-bromo-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11350809.png)
![N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11350814.png)
![(4-Benzylpiperazin-1-yl){1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11350820.png)

![5-(4-chlorophenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11350847.png)
![2-fluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11350850.png)
![3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11350858.png)
![1-{[1-(Benzylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11350866.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-5-bromo-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11350877.png)
